![molecular formula C12H16N2O2 B3104392 N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline CAS No. 147764-76-9](/img/structure/B3104392.png)
N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline
説明
N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
N,N-diethyl-4-[(E)-2-nitrovinyl]aniline, also known as N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline or N,N-diethyl-4-[(1E)-2-nitroethenyl]aniline, is primarily used as a chemical intermediate . It acts as a precursor in the synthesis of various organic compounds, particularly in the production of dyes and pigments .
Mode of Action
The mechanism of action of N,N-diethyl-4-[(E)-2-nitrovinyl]aniline involves participating in nucleophilic aromatic substitution reactions . In these reactions, the nitro group is replaced by other functional groups to create new compounds . This role in reactions contributes to the creation of novel compounds for further investigation and potential applications in various fields of study .
Biochemical Pathways
Its role as a chemical intermediate suggests that it may be involved in various biochemical pathways, particularly those related to the synthesis of dyes and pigments .
Result of Action
The primary result of N,N-diethyl-4-[(E)-2-nitrovinyl]aniline’s action is the creation of new compounds through nucleophilic aromatic substitution reactions . These new compounds can be used for further investigation and potential applications in various fields of study .
Action Environment
The action of N,N-diethyl-4-[(E)-2-nitrovinyl]aniline can be influenced by various environmental factors. For instance, its solubility in organic solvents such as ethanol, chloroform, and dichloromethane can affect its reactivity and efficacy . Additionally, its stability may be affected by factors such as temperature, pH, and the presence of other chemicals . .
生化学分析
Biochemical Properties
It is known to participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced . This suggests that it may interact with enzymes, proteins, and other biomolecules that facilitate these types of reactions.
Molecular Mechanism
The molecular mechanism of N,N-diethyl-4-[(E)-2-nitrovinyl]aniline involves participating in nucleophilic aromatic substitution reactions, where the nitro group is replaced . This suggests that it may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
特性
IUPAC Name |
N,N-diethyl-4-[(E)-2-nitroethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-13(4-2)12-7-5-11(6-8-12)9-10-14(15)16/h5-10H,3-4H2,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATYCRRVMKWSAC-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-methyl-1-piperazinyl)methyl]-Phenol](/img/structure/B3104309.png)
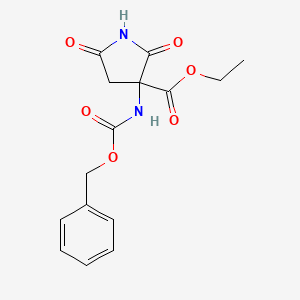
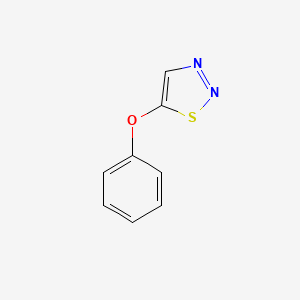

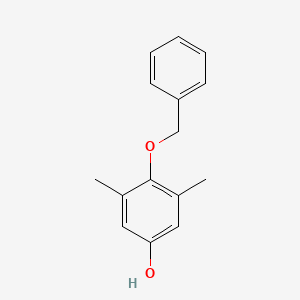
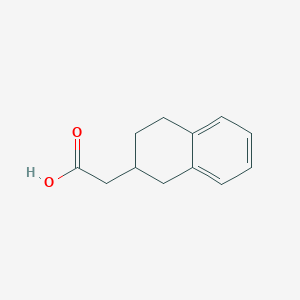
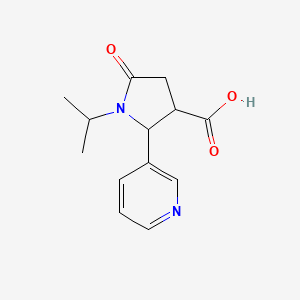

![3-(2-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3104352.png)
![[(2S)-1-bromopropan-2-yl]benzene](/img/structure/B3104357.png)


![ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE](/img/structure/B3104398.png)
![5-Fluorobenzo[d][1,3]dioxole](/img/structure/B3104402.png)
